molecular formula C7H4ClN3O5 B1330264 2-Chloro-3,5-dinitrobenzamide CAS No. 6266-51-9

2-Chloro-3,5-dinitrobenzamide

Cat. No.: B1330264
CAS No.: 6266-51-9
M. Wt: 245.58 g/mol
InChI Key: GUDFEGXIJXTNJG-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H4ClN3O5. It is a derivative of benzamide, characterized by the presence of chloro and nitro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dinitrobenzamide typically involves the nitration of 2-chlorobenzamide. The process begins with the chlorination of benzamide to introduce the chloro group at the 2-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Applications

Mechanism of Action
Research has shown that derivatives of 2-chloro-3,5-dinitrobenzamide exhibit significant antifungal activity. A study synthesized a series of esters and amides from 3,5-dinitrobenzoic acid, which includes this compound. These compounds were tested against various strains of Candida, revealing that some derivatives displayed potent fungicidal activity. For instance, ethyl 3,5-dinitrobenzoate demonstrated a Minimum Inhibitory Concentration (MIC) against Candida albicans of 125 µg/mL .

Case Studies

  • A collection of twenty derivatives was evaluated for their antifungal properties using microdilution methods. Among these, ten compounds showed fungicidal activity against at least one strain tested. The study highlighted the importance of the nitro groups in contributing to antimicrobial efficacy .

Anticancer Potential

Hypoxia-Selective Prodrugs
this compound has been explored as a hypoxia-selective prodrug. Research indicates that under hypoxic conditions, this compound can be activated by nitroreductase enzymes to form reactive species that alkylate DNA, leading to cytotoxic effects in cancer cells. This mechanism is particularly relevant for targeting tumor hypoxia, a common characteristic of many solid tumors .

Cytotoxicity Studies
In a study evaluating the cytotoxicity of dinitrobenzamide mustards derived from 2-chloro-3,5-dinitrobenzoic acid in prostate cancer cell lines (PC-3 and DU-145), the compounds exhibited higher cytotoxicity under hypoxic conditions compared to normoxic conditions. This suggests that modifications to the compound can enhance its therapeutic index by selectively targeting hypoxic tumor regions .

Summary of Applications

ApplicationDescriptionKey Findings
Antifungal Active against Candida species; potential for developing new antifungal agents.Ten derivatives exhibited fungicidal activity; nitro groups enhance antimicrobial properties .
Anticancer Hypoxia-selective prodrug with potential for targeted cancer therapy.Higher cytotoxicity under hypoxic conditions; effective in prostate cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dinitrobenzamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition disrupts cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzamide: Lacks the chloro group but shares similar nitro functionalities.

    2-Chloro-4,6-dinitrobenzamide: Similar structure but with nitro groups at different positions.

    2-Amino-3,5-dinitrobenzamide: Contains an amino group instead of a chloro group.

Uniqueness

2-Chloro-3,5-dinitrobenzamide is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a precursor for further chemical modifications, making it a versatile compound in synthetic chemistry .

Biological Activity

2-Chloro-3,5-dinitrobenzamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C7H4ClN3O5
  • Molecular Weight : 245.58 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : ClC1=C(C(=CC(=C1)N+[O-])N+[O-])C(=O)N

The biological activity of this compound is primarily attributed to its structural features, particularly the nitro and chloro groups. These functional groups facilitate various interactions with biological molecules:

  • Antimicrobial Activity : The nitro groups are known to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound exhibits significant antimicrobial properties against various bacterial strains and fungi .
  • Anticancer Activity : Research indicates that this compound can act as a prodrug that is activated under hypoxic conditions in tumors. The nitroreductase enzymes convert the nitro groups into reactive amines, which can alkylate DNA and induce cytotoxic effects in cancer cells .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various dinitrobenzamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined using microdilution methods against various pathogens:

CompoundMIC (µg/mL)Target Organism
This compound100Staphylococcus aureus
This compound125Candida albicans
Ethyl 3,5-dinitrobenzoate125Candida krusei

These findings suggest that this compound has promising antifungal properties alongside its antibacterial activity .

Anticancer Studies

In a study focusing on hypoxia-selective prodrugs, the cytotoxicity of dinitrobenzamide mustards was assessed in prostate cancer cell lines (PC-3 and DU-145). The results showed that:

  • Compounds derived from this compound demonstrated significantly higher cytotoxicity under hypoxic conditions compared to normoxic conditions.
  • The introduction of carboxylic acid groups enhanced hypoxia selectivity without compromising overall cytotoxicity .

Case Studies

  • Case Study on Antitumor Activity : A series of experiments were conducted to evaluate the effectiveness of dinitrobenzamide derivatives as antitumor agents. The compounds were tested for their ability to induce apoptosis in cancer cell lines, revealing that modifications to the dinitrobenzamide structure could enhance their therapeutic potential .
  • Mechanistic Insights : Research has shown that upon reduction by nitroreductases in hypoxic environments, the nitro groups transform into more reactive species that can alkylate DNA, leading to cell death. This mechanism highlights the potential of this compound as a targeted therapy for hypoxic tumors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-3,5-dinitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous benzamide derivatives. A typical approach involves:

Acylation : React 3,5-dinitrobenzoyl chloride with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Critical Factors :

  • Solvent choice (DMF enhances reactivity but may require rigorous drying).
  • Stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine improves yield).
  • Temperature control (exceeding 80°C risks decomposition of nitro groups).
    Yield and purity are confirmed via HPLC (>95%) and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for aromatic proton signals in the δ 8.5–9.0 ppm range (meta-nitro substituents deshield protons). The chloro-substituted phenyl group shows splitting patterns consistent with para-substitution.
  • ¹³C NMR : Peaks near δ 165 ppm confirm the amide carbonyl. Nitro groups induce downfield shifts (~δ 140–150 ppm for aromatic carbons).
  • IR : Strong absorptions at ~1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and ~1680 cm⁻¹ (amide C=O stretch).
    Cross-validate with X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber glass vials.
  • Photolytic Sensitivity : Nitro groups are prone to photoreduction; avoid prolonged UV/visible light exposure.
  • Hydrolytic Stability : Susceptible to hydrolysis in basic aqueous conditions (pH > 9). Use anhydrous solvents for reactions.
    Stability assays (TGA/DSC and accelerated aging studies) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro groups activate the chloro substituent toward nucleophilic aromatic substitution (NAS):

Mechanism : The para-nitro groups stabilize the Meisenheimer intermediate, favoring substitution at the chloro position.

Kinetic Studies : Monitor reaction progress via HPLC with varying nucleophiles (e.g., amines, alkoxides). Rate constants correlate with Hammett σ values of substituents.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries. Compare with experimental kinetic data .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or bacterial nitroreductases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO, Mulliken charges) with experimental IC₅₀ values from enzyme inhibition assays.
    Validate predictions with in vitro assays (e.g., fluorescence-based enzymatic activity tests) .

Q. How can contradictions in reported biological activity data for nitroaromatic compounds be resolved?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, solvent, cell lines).
  • Dose-Response Curves : Re-evaluate EC₅₀/LC₅₀ values using standardized protocols (e.g., OECD guidelines for cytotoxicity).
  • Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies.
    For example, conflicting antibacterial results may arise from compound instability in culture media vs. controlled buffer systems .

Properties

IUPAC Name

2-chloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFEGXIJXTNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284440
Record name 2-chloro-3,5-dinitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-51-9
Record name 2-Chloro-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6266-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37233
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 37.0 gm. (0.14 mole) of 2-chloro-3,5-dinitrobenzoyl chloride and 100 ml. of concentrated ammonium hydroxide is placed in a mortar, ground for ten minutes and allowed to stand for one hour. The yellow precipitate is removed by filtration and washed with water. There is obtained 32.3 gm. (94%) of material melting at 181°-3°.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 37.0 gm. (0.14 mole) of 2-chloro-3,5-dinitrobenzoyl chloride and 100 ml. of concentrated ammonium hydroxide is placed in a mortar, ground for ten minutes and allowed to stand for one hour. The yellow precipitate is removed by filtration and washed with water. There is obtained 32.3 gm (94%) of material melting at 181-3°.
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0.14 mol
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reactant
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0 (± 1) mol
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Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-3,5-dinitrobenzamide

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